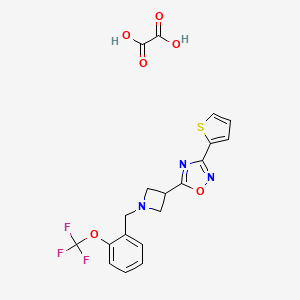
3-(Thiophen-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Thiophen-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C19H16F3N3O6S and its molecular weight is 471.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Modifications
Research has focused on synthesizing novel derivatives of oxadiazoles, thiadiazoles, and triazoles from various precursors to explore their potential applications. For example, compounds derived from benzo[b]thiophene and azetidinones have been synthesized to evaluate their antibacterial and antifungal activities (Sharba et al., 2005; Prajapati & Thakur, 2014). These studies contribute to the understanding of how structural modifications can influence biological activities.
Photophysical and Optoelectronic Properties
Investigations into the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have revealed their potential in optoelectronics. The studies demonstrate that these compounds could be significant for applications in photonic, sensor, and optoelectronic devices due to their favorable dipole moments and energy transfer efficiencies (Naik et al., 2019).
Antimicrobial Activities
Several studies have synthesized novel 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, suggesting they could serve as potent antimicrobial agents (Chawla et al., 2010; Naganagowda & Petsom, 2011).
Nematicidal and Antioxidant Activities
Research into the nematicidal activities of 1,2,4-oxadiazole derivatives has identified compounds with promising effects against Bursaphelenchus xylophilus, suggesting potential applications in pest management (Liu et al., 2022). Additionally, novel oxadiazole derivatives have been evaluated for antioxidant activities, with some showing very high and significant activities, highlighting their potential as lead compounds for developing new antioxidant agents (Rabie et al., 2016).
properties
IUPAC Name |
oxalic acid;3-thiophen-2-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S.C2H2O4/c18-17(19,20)24-13-5-2-1-4-11(13)8-23-9-12(10-23)16-21-15(22-25-16)14-6-3-7-26-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBNGIDORHSWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

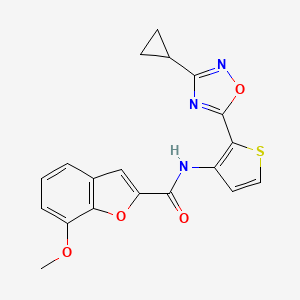
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)
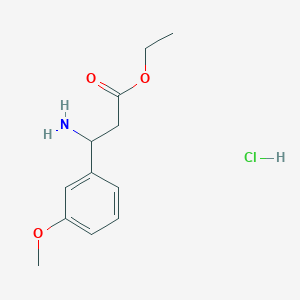
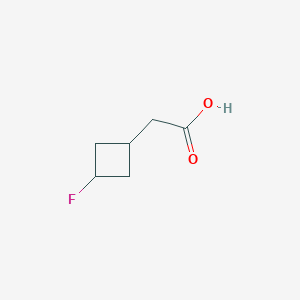
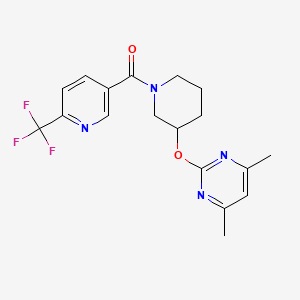
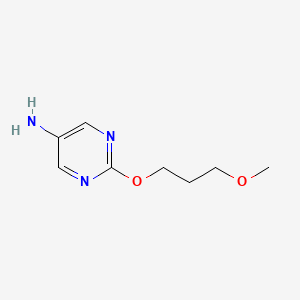
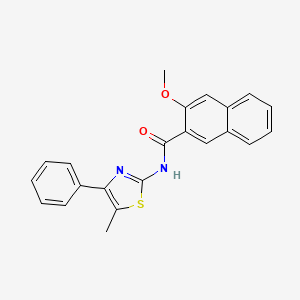
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)
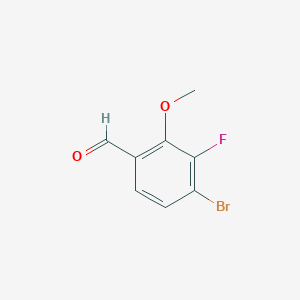
![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)
![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)

